molecular formula C9H8O5 B2866409 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid CAS No. 125812-00-2

5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid

Cat. No.: B2866409
CAS No.: 125812-00-2
M. Wt: 196.158
InChI Key: LANQECYSYOJERH-HWKANZROSA-N
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Description

5-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid (CAS 125812-00-2) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C9H8O5 and a molecular weight of 196.16 g/mol, this compound is a versatile furan-based building block . Its structure incorporates two highly functionalizable moieties: a carboxylic acid and a methyl (E)-acrylate group, connected via a furan ring. This makes it a valuable precursor in organic synthesis, particularly for the construction of more complex molecules. The (E)-configured acrylic ester is a potential dienophile in Diels-Alder cycloaddition reactions or can undergo Michael addition reactions. The carboxylic acid group allows for further derivatization through amidation or esterification, or can be used to coordinate with metal centers in materials chemistry. While specific biological data for this compound is not available, similar furan-carboxylic acid derivatives are frequently explored in medicinal chemistry for their potential as bioactive molecules and are found in various therapeutic agents . Researchers can utilize this compound as a key intermediate in the synthesis of novel compounds for applications in pharmaceutical development, material science, and as a scaffold for chemical biology. This product is intended for research use in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Please handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(E)-3-methoxy-3-oxoprop-1-enyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h2-5H,1H3,(H,11,12)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANQECYSYOJERH-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with methoxyacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes further reaction to yield the desired product. The reaction conditions generally include the use of a base such as pyridine or triethylamine, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The methoxy-oxopropenyl group can be reduced to form the corresponding alcohol.

    Substitution: The carboxylic acid group can be converted to other functional groups, such as esters or amides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) for conversion to acid chlorides, followed by reaction with alcohols or amines to form esters or amides, respectively.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-[(1E)-3-hydroxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy-oxopropenyl group can participate in conjugation with other functional groups, affecting the compound’s reactivity and stability. The furan ring provides a rigid and planar structure, which can interact with aromatic residues in proteins, potentially modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with key analogs, emphasizing substituent variations and their implications:

Compound Name (CAS) Substituent at C5 of Furan-2-carboxylic Acid Key Functional Groups Biological Activity (If Reported) Source/Reference
Target Compound (1522661-31-9) (1E)-3-Methoxy-3-oxoprop-1-en-1-yl α,β-unsaturated ester, methoxy, keto Not explicitly reported Synthetic/
(E)-5-(2-Carboxyvinyl)-furan-2-carboxylic acid (8) (E)-2-Carboxyvinyl α,β-unsaturated carboxylic acid Not explicitly reported Coriolopsis sp.
5-(3-Methoxy-3-oxopropyl)-furan-2-carboxylic acid (1) 3-Methoxy-3-oxopropyl Saturated ester, methoxy, keto Inhibitory effect on Xanthomonas axonopodis Coriolopsis sp.
5-(1-Hydroxypentyl)-furan-2-carboxylic acid (7) 1-Hydroxypentyl Hydroxyl, alkyl chain Antioxidant potential (inferred) Coriolopsis sp.
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate (58293-86-0) (1E)-3-Methoxy-3-oxoprop-1-en-1-yl Methyl ester, α,β-unsaturated ester Intermediate in synthesis Synthetic
Key Observations:
  • Substituent Reactivity: The target compound’s α,β-unsaturated ester contrasts with compound 8’s α,β-unsaturated carboxylic acid.
  • Saturation vs. Conjugation : Compound 1 (saturated chain) lacks the conjugated double bond present in the target compound, likely reducing its electrophilicity and reactivity as a Michael acceptor. This may explain compound 1’s reported antimicrobial activity via a different mechanism .
  • Ester vs. Acid : The methyl ester analog (CAS: 58293-86-0) is more lipophilic than the target compound, making it a probable precursor for hydrolysis to the free carboxylic acid .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound increases water solubility compared to its methyl ester analog (CAS: 58293-86-0). However, the methoxy and keto groups introduce moderate hydrophobicity, balancing solubility and membrane permeability .
  • Stability : The α,β-unsaturated ester is prone to nucleophilic attack (e.g., by thiols), which may limit stability under physiological conditions but could be advantageous in prodrug designs .

Biological Activity

5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid (CAS No. 125812-00-2) is a furanic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, cytotoxic effects, and other relevant applications.

Structure and Composition

  • Molecular Formula: C₉H₈O₅
  • Molecular Weight: 196.16 g/mol
  • CAS Number: 125812-00-2

Chemical Structure

The compound features a furan ring substituted with a methoxy group and a propene moiety, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In particular, it has been tested against various pathogens:

Pathogen Activity Inhibition Zone (mm)
Methicillin-resistant Staphylococcus aureus (MRSA)Yes8 (±0.1)
Escherichia coliNo-
Aeromonas hydrophilaNo-
Candida albicansNo-

The compound demonstrated significant activity against MRSA but showed no effect on other tested pathogens .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. For instance:

  • Cell Lines Tested: PC12 cells were used to evaluate neuroprotective effects.
  • Findings: The compound exhibited no cytotoxicity at certain concentrations but showed protective effects against H₂O₂-induced cell death, indicating potential neuroprotective properties .

Other Biological Activities

Further investigation into the compound's biological activity has revealed additional potential applications:

  • Antioxidant Activity: The presence of the methoxy group may enhance the antioxidant capacity of the compound, contributing to its protective effects in cellular models.
  • Anti-inflammatory Effects: Preliminary studies suggest that furan derivatives can exhibit anti-inflammatory properties, although specific data on this compound is limited.

Case Studies and Research Findings

Several studies have highlighted the significance of furan derivatives in medicinal chemistry:

  • A study focusing on bio-derived furanic compounds noted that structural modifications could lead to enhanced biological activity, particularly in antimicrobial and anticancer applications .
  • Research involving other furan derivatives has demonstrated their efficacy as inhibitors of bacterial growth and their potential as therapeutic agents against various diseases .

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